Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)- is a complex organic compound with a unique structure It is characterized by the presence of a hexadecanoic acid backbone, a hydroxy group at the third position, and a methoxyphenylmethoxy group at the fifth position The compound also includes a phenylmethyl ester group, and it exists in the (3S,5R)- configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)- typically involves multiple steps. One common method starts with the esterification of hexadecanoic acid with phenylmethanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting ester is then subjected to a hydroxylation reaction to introduce the hydroxy group at the third position. This can be achieved using reagents like osmium tetroxide or potassium permanganate under controlled conditions. Finally, the methoxyphenylmethoxy group is introduced through a nucleophilic substitution reaction, using a suitable methoxyphenylmethanol derivative and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxyphenylmethoxy group can interact with hydrophobic regions of proteins, affecting their activity. The ester group can undergo hydrolysis, releasing the active components that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Hexadecanoic acid, 3-hydroxy-, methyl ester: Similar structure but lacks the methoxyphenylmethoxy and phenylmethyl ester groups.
Hexadecanoic acid, methyl ester: Lacks both the hydroxy and methoxyphenylmethoxy groups.
Uniqueness
Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)- is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties. The combination of hydroxy, methoxyphenylmethoxy, and phenylmethyl ester groups makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C31H46O5 |
---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
benzyl (3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methoxy]hexadecanoate |
InChI |
InChI=1S/C31H46O5/c1-3-4-5-6-7-8-9-10-14-17-30(35-24-27-18-20-29(34-2)21-19-27)22-28(32)23-31(33)36-25-26-15-12-11-13-16-26/h11-13,15-16,18-21,28,30,32H,3-10,14,17,22-25H2,1-2H3/t28-,30+/m0/s1 |
InChI Key |
KTKFZAJWTFVWPL-MFMCTBQISA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](C[C@@H](CC(=O)OCC1=CC=CC=C1)O)OCC2=CC=C(C=C2)OC |
Canonical SMILES |
CCCCCCCCCCCC(CC(CC(=O)OCC1=CC=CC=C1)O)OCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.